2-Fluorothiophene-3-carboxylic acid
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Overview
Description
2-Fluorothiophene-3-carboxylic acid is a fluorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorothiophene-3-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene-2-carboxylic acid with n-butyllithium followed by treatment with N-fluorodibenzenesulfonimide can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or nucleophiles can be used under conditions like heating or the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated thiophene derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-Fluorothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-fluorothiophene-3-carboxylic acid and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, fluorinated thiophenes have been shown to inhibit specific enzymes or receptors, thereby exerting their biological activities .
Comparison with Similar Compounds
- 3-Fluorothiophene-2-carboxylic acid
- Thiophene-2-carboxylic acid
- 2-Thiophenecarboxylic acid
Comparison: 2-Fluorothiophene-3-carboxylic acid is unique due to the presence of a fluorine atom at the 2-position, which significantly alters its electronic properties and reactivity compared to non-fluorinated thiophene derivatives. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
2-fluorothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQHDBZMKUYOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427762 |
Source
|
Record name | 2-fluorothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71154-31-9 |
Source
|
Record name | 2-Fluoro-3-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71154-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluorothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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